molecular formula C26H26O5 B600501 Iso-osajin-4'-methyl ether CAS No. 206194-41-4

Iso-osajin-4'-methyl ether

Cat. No.: B600501
CAS No.: 206194-41-4
M. Wt: 418.48
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-osajin-4'-methyl ether (chemical formula: C₂₆H₂₆O₅, molecular weight: 418.5 g/mol) is a flavonoid-derived compound characterized by a methoxy (-OCH₃) substitution at the 4'-position of its aromatic ring . It is commonly utilized as a reference standard in pharmacological research and as an intermediate in synthetic chemistry . Structurally, it belongs to the class of 4'-O-methylated flavonoids, which are known for their enhanced stability and modified bioactivity compared to non-methylated analogs.

Properties

CAS No.

206194-41-4

Molecular Formula

C26H26O5

Molecular Weight

418.48

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Flavonoid Class

Kaempferol-4'-methyl Ether
  • Formula : C₁₆H₁₂O₆
  • Molecular Weight : 300.26 g/mol
  • Source : Isolated from Taxus chinensis (Chinese yew) .
  • Key Differences: Unlike iso-osajin-4'-methyl ether, kaempferol-4'-methyl ether has a flavonol backbone (3-hydroxyflavone) with a single methoxy group at the 4'-position. Its smaller molecular size contributes to higher solubility in polar solvents, whereas iso-osajin’s extended structure (C₂₆) enhances lipophilicity .
Aromadendrin 4'-methyl Ether
  • Formula : C₁₆H₁₄O₆
  • Molecular Weight : 302.28 g/mol
  • Source : Found in food products like citrus fruits.
  • Key Differences: This compound features a dihydroflavonol core (aromadendrin) with a 4'-methoxy group. The saturated C-ring reduces its conjugation system compared to iso-osajin, leading to differences in UV absorption and antioxidant capacity .

Non-Flavonoid Methyl Ethers

Isoliquiritigenin 4-methyl Ether
  • Formula : C₁₆H₁₄O₄
  • Molecular Weight : 270.28 g/mol
  • Source : Derived from licorice (Glycyrrhiza species).
  • Its smaller size and planar structure facilitate stronger interactions with enzymes like cyclooxygenase, unlike iso-osajin’s rigid flavonoid framework .
4-Hydroxy-3-(4-hydroxybenzyl)benzyl Methyl Ether
  • Formula : C₁₅H₁₆O₃
  • Molecular Weight : 244.29 g/mol
  • Source : Isolated from Gastrodia elata (a medicinal orchid) .
  • Key Differences: This phenolic ether lacks a flavonoid backbone. Its two aromatic rings connected by a methyl ether group result in simpler geometry and lower molecular complexity compared to iso-osajin. It is primarily studied for neuroprotective effects rather than broad pharmacological activity .

Functional and Pharmacological Comparisons

Compound Bioactivity Highlights Key Applications
This compound Antioxidant, anti-inflammatory Reference standard, synthetic intermediate
Kaempferol-4'-methyl ether Tyrosinase inhibition, anticancer Cosmetic research, drug development
Aromadendrin 4'-methyl ether Biomarker for dietary flavonoids Nutritional studies
Isoliquiritigenin 4-methyl ether COX-2 inhibition, anti-diabetic Anti-inflammatory therapies

Physicochemical and Reactivity Profiles

  • Lipophilicity : this compound’s larger structure (C₂₆) grants it higher logP values (~3.5) compared to kaempferol-4'-methyl ether (logP ~2.1), enhancing membrane permeability .
  • Reactivity : The methoxy group at the 4'-position in iso-osajin reduces electrophilic substitution reactions at this site, directing reactivity to other positions (e.g., 5- or 7-hydroxyl groups). This contrasts with methyl ethers in chalcones (e.g., isoliquiritigenin 4-methyl ether), where the α,β-unsaturated system dominates reactivity .

Q & A

Q. What are the primary methods for isolating Iso-osajin-4'-methyl ether from natural sources, and how can purity be validated?

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, MS) and chromatographic profiling (HPLC-DAD/UV). Cross-referencing spectral data with literature ensures structural confirmation . For marine-derived compounds, consider bioassay-guided fractionation to prioritize bioactive fractions .

Q. How should researchers design initial biological activity screenings for this compound?

Begin with in vitro assays targeting specific biological pathways (e.g., antimicrobial, cytotoxic, or anti-inflammatory activity). Use established cell lines or microbial strains, and include positive controls (e.g., standard antibiotics). Dose-response curves and IC50 calculations are critical. Replicate experiments to assess reproducibility, and apply statistical tests (e.g., ANOVA) to confirm significance .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

Combine <sup>1</sup>H-NMR and <sup>13</sup>C-NMR for functional group identification and carbon skeleton elucidation. High-resolution mass spectrometry (HR-MS) confirms molecular formula. UV-Vis and IR spectroscopy aid in detecting conjugated systems and functional groups. For stereochemical analysis, use 2D NMR (e.g., COSY, NOESY) or X-ray crystallography if crystals are obtainable .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be systematically addressed?

Conduct a meta-analysis of existing studies to identify variables (e.g., assay conditions, compound concentration, solvent systems). Replicate experiments under standardized protocols, and perform robustness testing (e.g., varying pH or temperature). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Publish negative results to enhance transparency .

Q. What strategies optimize the synthetic pathway for this compound to improve yield and scalability?

Employ retrosynthetic analysis to identify key intermediates. Optimize reaction conditions (catalyst, solvent, temperature) via Design of Experiments (DoE) methodologies. Monitor reaction progress with TLC/GC-MS. For stereoselective synthesis, explore asymmetric catalysis or enzymatic methods. Compare yields and enantiomeric excess (ee) across iterations .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

Use proteomics (e.g., SILAC) or transcriptomics (RNA-seq) to identify differentially expressed proteins/genes. Validate targets via knock-down/knock-out models (CRISPR) or competitive binding assays (SPR, ITC). Molecular docking studies predict binding interactions with putative targets. Cross-validate findings with in vivo models (e.g., zebrafish or murine systems) .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts of this compound?

Conduct biodegradation studies under simulated environmental conditions (soil/water matrices) with LC-MS/MS quantification. Assess bioaccumulation in model organisms (e.g., Daphnia magna) using OECD guidelines. For ecotoxicity, perform acute/chronic exposure tests and measure endpoints like mortality, reproduction, or oxidative stress biomarkers. Compare results with regulatory thresholds .

Methodological and Analytical Considerations

Q. How should data from this compound studies be presented to ensure reproducibility?

Q. What ethical and integrity practices are critical when publishing research on this compound?

Disclose conflicts of interest (e.g., funding sources). Ensure informed consent for human-derived samples and IACUC approval for animal studies. Use plagiarism-check software for manuscripts. Include negative data and limitations in discussions. Follow CONSORT or STROBE guidelines for experimental reporting .

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